

High-Throughput Analysis of Bisphenols and Their Analogs Using Deuterated Internal Standards

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Application Note

Introduction

Bisphenols are a class of synthetic compounds widely used in the production of polycarbonate plastics and epoxy resins, found in a vast array of consumer products including food and beverage containers, thermal paper, and medical devices.[1][2][3] The most well-known of these is Bisphenol A (BPA). Due to its potential as an endocrine disruptor, concerns over human exposure and potential health risks have grown.[1][2][4][5] This has led to the increased use of BPA alternatives, such as Bisphenol S (BPS) and Bisphenol F (BPF), whose toxicological profiles are still under extensive investigation but are also suspected of having similar or even more potent harmful effects.[1][2] Consequently, sensitive and high-throughput analytical methods are essential for monitoring a wide range of bisphenols in various biological and environmental matrices.

This application note details a robust and sensitive high-throughput method for the simultaneous quantification of multiple bisphenols in complex matrices, such as human serum, urine, and food products. The methodology utilizes automated solid-phase extraction (SPE) for sample cleanup and concentration, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for analysis. The use of deuterated internal standards for each analyte is a critical component of this method, ensuring high accuracy and precision by

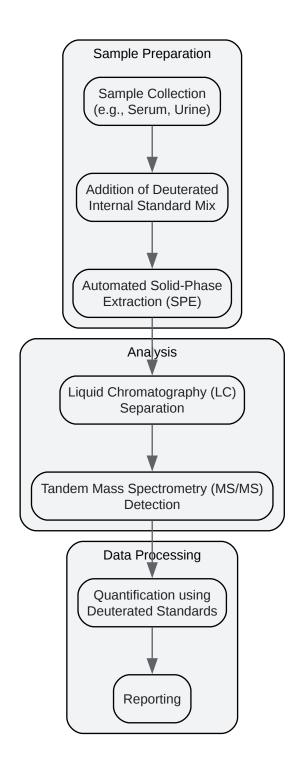


correcting for matrix effects and variations in sample preparation and instrument response.[6]

Experimental Workflow

The overall workflow for the high-throughput analysis of bisphenols is depicted in the diagram below. The process begins with sample collection and the addition of a deuterated internal standard mix. This is followed by an automated solid-phase extraction for sample cleanup and enrichment. The purified extract is then injected into an LC-MS/MS system for separation and quantification.





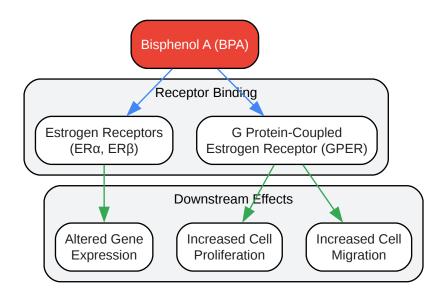
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Caption: High-throughput bisphenol analysis workflow.

Bisphenol A (BPA) Signaling Pathway



Bisphenol A can exert its effects through various cellular signaling pathways. A simplified diagram illustrating some of the key pathways affected by BPA is shown below. BPA can bind to estrogen receptors (ERs) and G protein-coupled estrogen receptor (GPER), initiating downstream signaling cascades that can impact cell proliferation, migration, and gene expression.[1]



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Caption: Simplified BPA signaling pathway diagram.

Protocols

Sample Preparation: Automated Solid-Phase Extraction (SPE)

This protocol is a general guideline and may require optimization for different sample matrices.

Materials:

- SPE cartridges (e.g., Oasis HLB)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)



- Ultrapure water
- Formic acid
- Ammonium hydroxide
- Deuterated bisphenol internal standard mix (in methanol)
- Automated SPE system

Procedure:

- Sample Pre-treatment:
 - For serum/plasma: To 200 μL of sample, add 600 μL of 0.1 M formic acid.
 - \circ For urine: To 500 μL of sample, add 50 μL of β-glucuronidase/arylsulfatase and incubate at 37°C for 2 hours to deconjugate bisphenol metabolites.[8]
- Internal Standard Spiking: Add the deuterated internal standard mix to each sample to achieve a final concentration appropriate for the expected analyte levels.
- SPE Cartridge Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.
- Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.
- Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.
- Elution: Elute the bisphenols with 3 mL of acetonitrile.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 μL) of the initial mobile phase.

LC-MS/MS Analysis

Instrumentation:



- High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μm) is commonly used.
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: A typical gradient starts with a low percentage of mobile phase B, ramping up to a
 high percentage to elute the analytes, followed by a re-equilibration step. A fast, 8-minute
 analysis is achievable.[2]
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μL

MS/MS Conditions:

- Ionization Mode: Electrospray Ionization (ESI) in negative mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor-to-product ion transitions for each native bisphenol and its corresponding deuterated internal standard must be optimized.

Quantitative Data

The following tables summarize typical quantitative performance data for the high-throughput analysis of selected bisphenols.

Table 1: LC-MS/MS Method Detection and Quantification Limits



Analyte	Limit of Detection (LOD) (ng/mL)	Limit of Quantification (LOQ) (ng/mL)	Linearity (r²)
Bisphenol A (BPA)	0.015 - 0.2[8][9]	0.049 - 0.5[8][9]	>0.99
Bisphenol S (BPS)	0.015 - 0.1[8]	0.049 - 0.2[8]	>0.99
Bisphenol F (BPF)	0.03 - 0.1[8]	0.1 - 0.3[8]	>0.99
Bisphenol AF (BPAF)	0.05 - 0.66[8]	0.15 - 2.2[8]	>0.99
Bisphenol B (BPB)	0.02 - 0.1[8]	0.06 - 0.3[8]	>0.99
Bisphenol E (BPE)	0.02 - 0.1[8]	0.06 - 0.3[8]	>0.99

Table 2: Recovery and Precision Data from Spiked Samples

Analyte	Matrix	Spiking Level (ng/mL)	Recovery (%)	Relative Standard Deviation (RSD) (%)
Bisphenol A (BPA)	Human Serum	1	85 - 115	<15
Urine	5	90 - 110	<10	
Bisphenol S (BPS)	Human Serum	1	80 - 120	<15
Urine	5	92 - 112[8]	<10[8]	
Bisphenol F (BPF)	Human Serum	1	88 - 112	<15
Urine	5	90 - 115	<10	

Conclusion



The described high-throughput method, combining automated solid-phase extraction with LC-MS/MS and utilizing deuterated internal standards, provides a sensitive, accurate, and reliable approach for the simultaneous quantification of multiple bisphenols in complex biological matrices. This methodology is well-suited for large-scale biomonitoring studies, clinical research, and drug development applications where the assessment of exposure to endocrine-disrupting chemicals is crucial. The automation of the sample preparation process significantly increases sample throughput while minimizing the potential for human error and contamination.

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